molecular formula C5H3Br2NO B1466557 3,5-Dibromopyridin-4(3H)-one CAS No. 28419-11-6

3,5-Dibromopyridin-4(3H)-one

Cat. No.: B1466557
CAS No.: 28419-11-6
M. Wt: 252.89 g/mol
InChI Key: UNRVNAXWYRMETC-UHFFFAOYSA-N
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Description

3,5-Dibromopyridin-4(3H)-one is an organic compound with the molecular formula C5H3Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions, and a keto group is present at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromopyridin-4(3H)-one typically involves the bromination of pyridine derivatives. One common method includes the bromination of 4-hydroxypyridine using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3rd and 5th positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromopyridin-4(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The keto group can participate in oxidation-reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.

Major Products Formed

    Substitution Reactions: Products include 3,5-diaminopyridin-4-one and 3,5-dithiopyridin-4-one.

    Oxidation and Reduction: Products include 3,5-dibromopyridin-4-ol and 3,5-dibromopyridin-4-amine.

    Coupling Reactions: Products include various substituted pyridine derivatives with extended conjugation.

Scientific Research Applications

3,5-Dibromopyridin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromopyridin-4(3H)-one involves its interaction with various molecular targets and pathways. The bromine atoms and the keto group play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloropyridin-4(3H)-one
  • 3,5-Difluoropyridin-4(3H)-one
  • 3,5-Diiodopyridin-4(3H)-one

Uniqueness

3,5-Dibromopyridin-4(3H)-one is unique due to the presence of bromine atoms, which confer distinct reactivity compared to other halogenated derivatives

Properties

IUPAC Name

3,5-dibromo-3H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRVNAXWYRMETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=C(C(=O)C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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